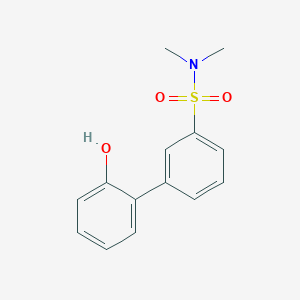
3-(2-N,N-Dimethylsulfamoylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-N,N-Dimethylsulfamoylphenyl)phenol, or 3-DMS, is a phenolic compound with a variety of applications in scientific research. It is a colorless crystalline solid with a melting point of approximately 130°C, and is soluble in organic solvents such as methanol, ethanol, and acetone. 3-DMS has been used in a variety of scientific research applications, such as the synthesis of organic compounds, the study of biochemical and physiological effects, and the investigation of chemical mechanisms.
Scientific Research Applications
3-DMS has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of organic compounds, such as polyesters and polyamides. It has also been used in the study of biochemical and physiological effects, such as the inhibition of enzymes and the stimulation of cell proliferation. Additionally, 3-DMS has been used to investigate chemical mechanisms, such as the mechanism of action of drugs and the mechanism of action of enzymes.
Mechanism of Action
The mechanism of action of 3-DMS is not fully understood, but it is believed to involve the inhibition of enzymes and the stimulation of cell proliferation. Inhibition of enzymes occurs when 3-DMS binds to the active site of the enzyme, preventing it from catalyzing the reaction. Stimulation of cell proliferation occurs when 3-DMS binds to the cell membrane and activates signaling pathways that promote cell growth and division.
Biochemical and Physiological Effects
3-DMS has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the metabolism of fatty acids. It has also been found to stimulate the proliferation of cells, such as fibroblasts and keratinocytes. Additionally, 3-DMS has been found to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
The use of 3-DMS in lab experiments has several advantages. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. Additionally, it is a stable compound and can be stored for long periods of time. However, there are some limitations to the use of 3-DMS in lab experiments. It is a relatively toxic compound and should be handled with care. Additionally, it can be difficult to synthesize in high yields, and its solubility in water is limited.
Future Directions
The use of 3-DMS in scientific research is still in its early stages, and there are many potential future directions for its use. For example, 3-DMS could be used to study the effects of drugs on enzyme activity and cellular metabolism. Additionally, it could be used to investigate the mechanism of action of drugs, as well as to study the effects of environmental pollutants on biochemical and physiological processes. Finally, 3-DMS could be used to study the effects of oxidative stress on cells and tissues.
Synthesis Methods
3-DMS can be synthesized via a two-step process involving the reaction of 2-N,N-dimethylsulfamoylphenol with either a Grignard reagent or an organolithium reagent. In the first step, the Grignard or organolithium reagent is reacted with 2-N,N-dimethylsulfamoylphenol to form a sulfonium salt. In the second step, the sulfonium salt is treated with an aqueous solution of an acid, such as hydrochloric acid, to form 3-DMS.
properties
IUPAC Name |
2-(3-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-15(2)19(17,18)14-9-4-3-8-13(14)11-6-5-7-12(16)10-11/h3-10,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFDKPVCTLXJCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


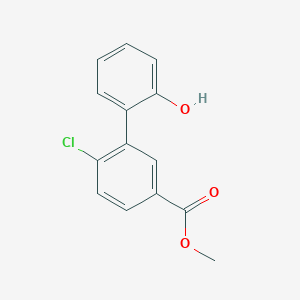

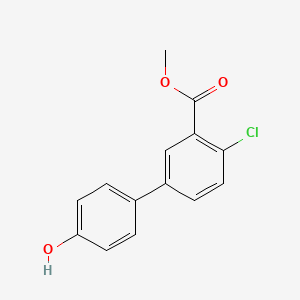
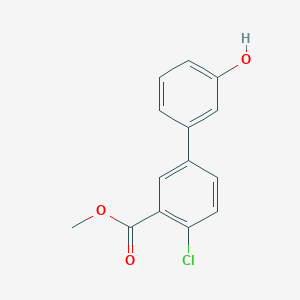


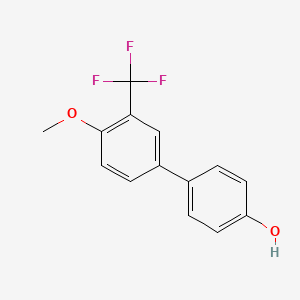

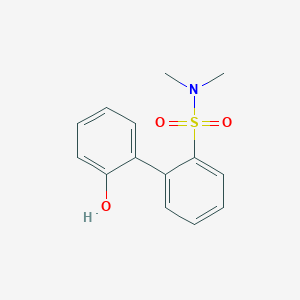

![2-[4-(Piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6370676.png)

